Cas no 294649-01-7 ((5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione)
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione Chemical and Physical Properties
Names and Identifiers
-
- (Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(4-chlorophenyl)-5-(2-furanylmethylene)-
- CHEMBL2430433
- (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
- 294649-01-7
- F0804-0910
- 1-(4-Chloro-phenyl)-5-furan-2-ylmethylene-pyrimidine-2,4,6-trione
- AKOS001482621
-
- Inchi: 1S/C15H9ClN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)
- InChI Key: YRQPZNIOFGTVBT-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=C(Cl)C=C2)C(=O)C(=CC2=CC=CO2)C(=O)N1
Computed Properties
- Exact Mass: 316.0250845g/mol
- Monoisotopic Mass: 316.0250845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 79.6Ų
Experimental Properties
- Density: 1.509±0.06 g/cm3(Predicted)
- pka: 7.17±0.20(Predicted)
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0804-0910-2μmol |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-5μmol |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-10μmol |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-20μmol |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-1mg |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-2mg |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-3mg |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-4mg |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-5mg |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0804-0910-10mg |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
294649-01-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Comprehensive Analysis of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 294649-01-7)
The compound (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 294649-01-7) is a structurally unique heterocyclic molecule that has garnered significant interest in pharmaceutical and materials science research. Its furan-2-yl and 4-chlorophenyl substituents contribute to its distinctive electronic and steric properties, making it a valuable scaffold for drug discovery and functional material design. Researchers are particularly intrigued by its potential applications in modulating biological targets, given its diazinane-trione core, which is known for its hydrogen-bonding capabilities and conformational flexibility.
In recent years, the scientific community has focused on sustainable synthesis methods for complex heterocycles like (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione. This aligns with the growing demand for green chemistry approaches in pharmaceutical manufacturing. The compound's furan ring and chlorophenyl group offer opportunities for catalyzed cross-coupling reactions, a hot topic in organic synthesis. Many researchers are investigating whether this molecule could serve as a precursor for biodegradable polymers or photoactive materials, addressing current environmental concerns.
The structure-activity relationship (SAR) of 294649-01-7 has become a focal point in medicinal chemistry studies. Its Z-configuration at the exocyclic double bond creates specific spatial arrangements that may influence binding to biological targets. Computational chemists are actively modeling its molecular docking potential against various enzymes, responding to the pharmaceutical industry's need for targeted therapies. The presence of both hydrogen bond acceptors and aromatic systems in its structure makes it particularly interesting for drug design applications.
Analytical characterization of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the stereochemistry at the 5-position and verify the purity of synthesized batches. The compound's thermal stability and solubility profile are frequently studied parameters, as they determine its suitability for various applications. Recent publications have highlighted its fluorescence properties, sparking interest in potential sensor applications.
From a regulatory perspective, CAS 294649-01-7 has been evaluated for its environmental fate and ecotoxicological profile. While not classified as hazardous under current guidelines, proper laboratory handling procedures are recommended when working with this compound. The scientific literature contains numerous references to its metabolic pathways and degradation products, important considerations for pharmaceutical development. These studies address common questions about the compound's biocompatibility and long-term stability.
The commercial availability of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has increased in response to growing research demand. Suppliers typically provide detailed certificates of analysis and material safety data, though prices vary significantly based on purity levels. Many researchers opt for custom synthesis to obtain derivatives with specific modifications to the furan or chlorophenyl moieties. The compound's intellectual property status remains an area of active investigation, with several patents pending for its novel applications.
Future research directions for 294649-01-7 include exploring its potential in catalysis and nanomaterial synthesis. The compound's ability to coordinate metal ions through its diazinane-trione core and furan oxygen makes it a candidate for creating hybrid materials. Additionally, its redox-active properties are being examined for possible energy storage applications. These developments align with current trends in materials science and renewable energy research, addressing frequently searched topics in scientific databases.
In conclusion, (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione represents a versatile chemical entity with broad potential across multiple scientific disciplines. Its unique molecular architecture continues to inspire innovative applications, from pharmaceutical lead compounds to functional materials. As research progresses, we anticipate new discoveries that will further elucidate this compound's remarkable properties and practical utilities.
294649-01-7 ((5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)